2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2-bromo-3-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the trifluoroethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-azido-3-(2,2,2-trifluoroethoxy)benzoic acid or 2-thiocyanato-3-(2,2,2-trifluoroethoxy)benzoic acid.
Oxidation: Formation of 2-bromo-3-(2,2,2-trifluoroethoxy)benzoate.
Reduction: Formation of 2-bromo-3-(2,2,2-trifluoroethoxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-Chloro-3-(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a bromine atom and a trifluoroethoxy group, which confer distinct chemical reactivity and biological activity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
2-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-7-5(8(14)15)2-1-3-6(7)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBLWMLFYMCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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